Dihydrolicoisoflavone
Overview
Description
Dihydrolicoisoflavone A is a member of the class of 7-hydroxyisoflavones and is the 2,3-dihydro derivative of licoisoflavone A. This compound is known for its various biological activities, including antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrolicoisoflavone A can be synthesized through organic synthesis methods. One common approach involves the reduction of licoisoflavone A using hydrogenation techniques . The reaction typically requires a hydrogen source and a catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as the roots of Glycyrrhiza uralensis. The extraction process includes drying and grinding the roots, followed by supercritical CO2 extraction with ethanol as a modifier . This method ensures a high yield of the compound while maintaining its purity.
Chemical Reactions Analysis
Types of Reactions
Dihydrolicoisoflavone A undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its oxidized derivatives.
Reduction: Reduction reactions can further modify the compound’s structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Various reagents, such as halogens and alkylating agents, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield fully saturated compounds .
Scientific Research Applications
Dihydrolicoisoflavone A has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.
Industry: This compound A is used in the development of natural health products and supplements.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Licoisoflavone A: The parent compound of Dihydrolicoisoflavone, known for its similar biological activities.
Formononetin: Another isoflavone with comparable antibacterial properties.
Glycyrin: A related compound with weaker antibacterial activity.
Uniqueness
This compound A is unique due to its specific structure, which includes a 2,3-dihydro derivative of licoisoflavone A. This structural modification enhances its biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-10(2)3-4-13-15(22)6-5-12(19(13)24)14-9-26-17-8-11(21)7-16(23)18(17)20(14)25/h3,5-8,14,21-24H,4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEYWOSUJSUYFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C2COC3=CC(=CC(=C3C2=O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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